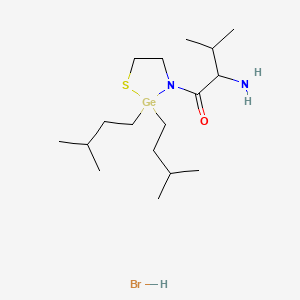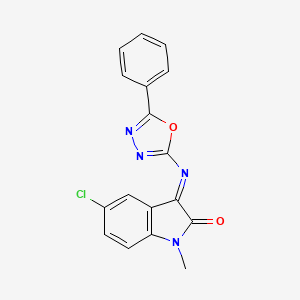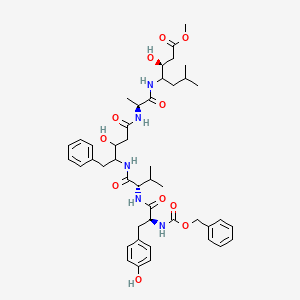
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is an organorhodium complex with the chemical formula [RhCl(CO)(PPh₃)₂]. This compound is a bright yellow, air-stable solid that is widely used in homogeneous catalysis. It is the rhodium analogue of Vaska’s complex, which is the corresponding iridium complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, can be synthesized by treating rhodium(II) chloride carbonyl with triphenylphosphine . Another common method involves the carbonylation of Wilkinson’s catalyst: [ \text{RhCl[P(C}_6\text{H}_5)_3]_3 + \text{CO} \rightarrow \text{RhCl(CO)[P(C}_6\text{H}_5)_3]_2 + \text{P(C}_6\text{H}_5)_3 ]
Industrial Production Methods
In industrial settings, the synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, typically involves the use of dimethylformamide (DMF) as a solvent, sometimes with the addition of aniline to accelerate the reaction . The reaction is usually conducted under nitrogen to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, undergoes various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the rhodium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the rhodium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another.
Common Reagents and Conditions
Common reagents used in reactions with Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, include hydrogen chloride (HCl), carbon monoxide (CO), and sodium borohydride (NaBH₄) . Reactions are typically conducted under inert atmospheres to prevent oxidation.
Major Products
Major products formed from these reactions include tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation .
Scientific Research Applications
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation and hydrogenation.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow it to act as a catalyst in various chemical processes. The molecular targets and pathways involved include the activation of small molecules such as hydrogen and carbon monoxide .
Comparison with Similar Compounds
Similar Compounds
Vaska’s Complex: The iridium analogue of Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, with the formula [IrCl(CO)(PPh₃)₂].
Wilkinson’s Catalyst: Another rhodium complex with the formula [RhCl(PPh₃)₃].
Uniqueness
Carbonylchlorobis(triphenylphosphine)rhodium(I), cis-, is unique due to its high stability and versatility as a catalyst. It is particularly useful in homogeneous catalysis, where it can facilitate a wide range of chemical reactions under mild conditions .
Properties
CAS No. |
16353-77-8 |
|---|---|
Molecular Formula |
C37H30ClOP2Rh- |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
carbon monoxide;rhodium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
InChI Key |
RMJBMLFXJWHQJH-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
physical_description |
Yellow crystals; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)





![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)







